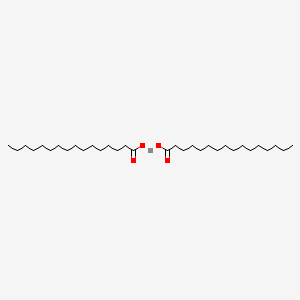
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C₅H₃N₃O₆ and a molecular weight of 201.09 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the nitration of a suitable precursor, followed by oxidation and cyclization steps. The reaction conditions include the use of strong nitrating agents, such as nitric acid, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the operators.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and nitro derivatives.
Reduction: Production of amines and hydroxylamines.
Substitution: Generation of substituted pyrimidines and related compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: This compound has potential applications in biological research, particularly in the study of nucleotide analogs and their interactions with biological macromolecules. It can be used to investigate the mechanisms of nucleotide metabolism and DNA synthesis.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties. It could be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound's unique properties make it suitable for use in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility and reactivity allow for the creation of a wide range of products.
Mechanism of Action
The mechanism by which 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with nucleotide-binding sites and metabolic enzymes.
Comparison with Similar Compounds
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide:
Uniqueness: 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid stands out due to its nitro group, which imparts unique chemical reactivity and potential biological activity. This feature distinguishes it from similar compounds and expands its utility in various scientific fields.
Properties
CAS No. |
60779-49-9 |
|---|---|
Molecular Formula |
C5H2N3O6- |
Molecular Weight |
200.09 g/mol |
IUPAC Name |
5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)/p-1 |
InChI Key |
OPGJGRWULGFTOS-UHFFFAOYSA-M |
SMILES |
C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].O.[K+] |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
60779-49-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a nitro group at the 5-position of the pyrimidine ring in H3L1 influence the magnetic properties of its manganese(II) complex compared to the unsubstituted orotic acid?
A1: While the research [] doesn't directly compare the magnetic properties of the manganese(II) complex with H3L1 to that of unsubstituted orotic acid, it provides valuable insights. The study demonstrates that the H3L1 complex, specifically [Mn2(HL3)2(H2O)4Cl2]2–, exhibits a long Mn ⋯ Mn distance of 5.642(3)A within the dinuclear unit []. This suggests weak magnetic interactions between the manganese centers. Further research is needed to directly compare the magnetic behavior of complexes with and without the nitro substituent to understand its specific influence.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


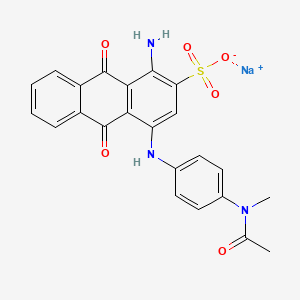
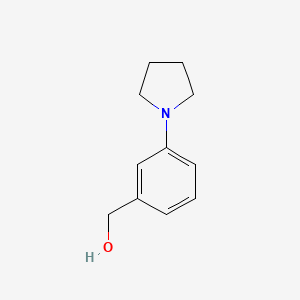

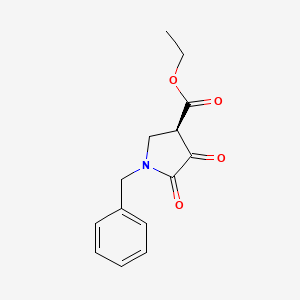
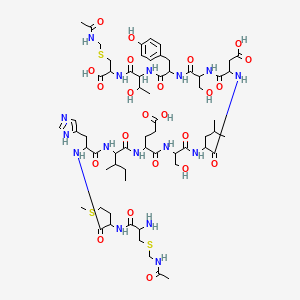
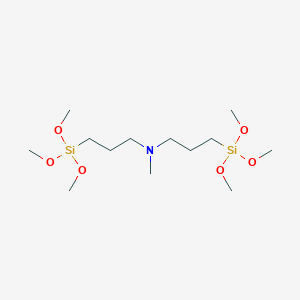


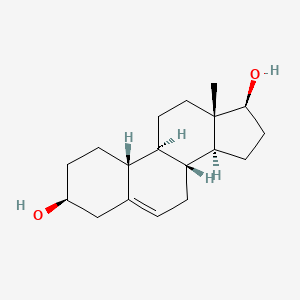


![6-Chlorobenzo[d]oxazole](/img/structure/B1588422.png)

